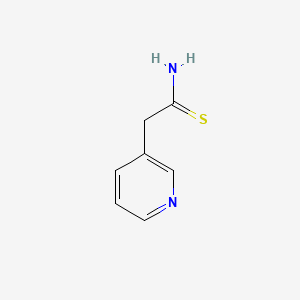
3-Pyridineethanethioamide
説明
3-Pyridineethanethioamide is a useful research compound. Its molecular formula is C7H8N2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Pyridineethanethioamide is a compound featuring a pyridine ring and a thioamide functional group, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and its implications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
- Thioamide Group : A functional group containing a sulfur atom bonded to a carbon atom that is also double-bonded to a nitrogen atom.
This unique combination of functionalities contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing pyridine and thioamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for these pathogens have been reported in the range of 0.5 to 64 μg/mL, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly those associated with breast and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of several thioamide derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Evaluation
In another investigation, this compound was tested against various cancer cell lines. The compound showed significant cytotoxic effects at low concentrations, leading to a reduction in cell viability by up to 70% in certain cancer types. This study highlights the compound's potential as a candidate for further development in cancer therapeutics .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Synthesis and Characterization : The synthesis of this compound has been achieved using various methods, including thioamidation reactions that yield high purity and yield rates .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that the thioamide functionality plays a crucial role in enhancing biological activity through interactions with cellular targets such as proteins and nucleic acids .
- Comparative Analysis : Comparative studies with other pyridine derivatives have shown that the presence of the thioamide group significantly enhances both antimicrobial and anticancer activities .
Summary Table of Biological Activities
特性
IUPAC Name |
2-pyridin-3-ylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBVYPLNYOJQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199431 | |
| Record name | 3-Pyridineethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51451-44-6 | |
| Record name | 3-Pyridineethanethioamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051451446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridineethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















